molecular formula C19H14F3N3O3 B11372474 1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372474
M. Wt: 389.3 g/mol
InChI Key: XGWQODJLTXXCEG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a dihydropyridazine core

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted benzene derivative.

    Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is added using a trifluoromethyl-substituted benzene derivative, typically through a coupling reaction.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, often using reagents like halides or organometallic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(4-Methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C19H14F3N3O3/c1-28-15-7-5-14(6-8-15)25-10-9-16(26)17(24-25)18(27)23-13-4-2-3-12(11-13)19(20,21)22/h2-11H,1H3,(H,23,27)

InChI Key

XGWQODJLTXXCEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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